N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide is an organic compound with a unique structure that combines a cyclohexyl group and a 3-(methylthio)phenyl group linked by an oxalamide moiety.
Mechanism of Action
Target of Action
The primary target of N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound .
Mode of Action
It is likely that the compound interacts with the enzyme, potentially inhibiting its function and affecting protein synthesis .
Biochemical Pathways
Given its target, it is plausible that the compound impacts pathways related to protein synthesis and regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Given its target, it is likely that the compound affects protein synthesis and regulation, potentially leading to changes in cellular function .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of cyclohexylamine with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in an ether solvent.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide: Similar structure but with a cycloheptyl group instead of a cyclohexyl group.
N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide: Contains a phenylethyl group instead of a cyclohexyl group.
Uniqueness
N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide is unique due to its specific combination of a cyclohexyl group and a 3-(methylthio)phenyl group linked by an oxalamide moiety. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-cyclohexyl-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-20-13-9-5-8-12(10-13)17-15(19)14(18)16-11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLIJVZYHOYJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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